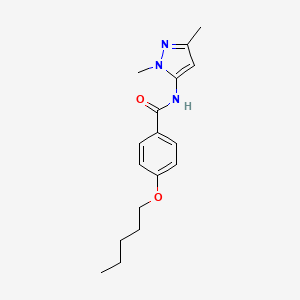

![molecular formula C18H13FN6O2 B2692672 N-(4-fluorophenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide CAS No. 887215-41-0](/img/structure/B2692672.png)

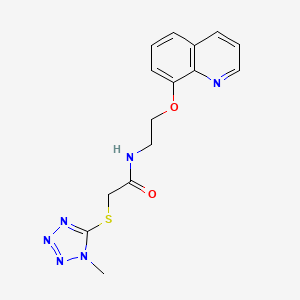

N-(4-fluorophenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antitumor Activity

N-(4-fluorophenyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide: has shown significant potential in antitumor research. This compound and its derivatives have been evaluated for their cytotoxic activities against various human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). Studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis, making them promising candidates for cancer therapy .

EGFR Tyrosine Kinase Inhibition

This compound has been identified as a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a critical target in cancer treatment due to its role in cell growth and survival. Inhibition of EGFR can lead to reduced tumor growth and increased sensitivity to chemotherapy. Research has shown that derivatives of this compound exhibit significant inhibitory activity against EGFR, with potential applications in treating EGFR-overexpressing cancers .

CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is another important target in cancer research. CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Studies have found that N-(4-fluorophenyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide derivatives exhibit strong inhibitory activity against CDK2, making them valuable for developing new anticancer therapies .

P-Glycoprotein Inhibition

P-glycoprotein (P-gp) is a membrane protein that pumps drugs out of cells, contributing to multidrug resistance in cancer. Inhibiting P-gp can enhance the efficacy of chemotherapy by increasing drug retention in cancer cells. Research has shown that this compound can inhibit P-gp activity, potentially overcoming drug resistance and improving treatment outcomes .

Antiparasitic Activity

Beyond cancer, this compound has also been explored for its antiparasitic properties. Certain derivatives have shown activity against parasitic infections by targeting specific enzymes or pathways essential for parasite survival. This makes the compound a potential candidate for developing new treatments for diseases caused by parasites .

Antiviral Activity

The structure of N-(4-fluorophenyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide lends itself to antiviral research. Some studies have indicated that derivatives of this compound can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. This application is particularly relevant for developing new antiviral drugs .

Anti-inflammatory Activity

Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. This compound has been investigated for its anti-inflammatory properties, with some derivatives showing the ability to reduce inflammation by inhibiting key inflammatory pathways. This makes it a potential candidate for treating inflammatory diseases .

Neuroprotective Effects

Recent research has also explored the neuroprotective effects of this compound. Some derivatives have shown promise in protecting neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s. This application highlights the compound’s potential in developing treatments for neurodegenerative disorders .

These diverse applications underscore the versatility and potential of N-(4-fluorophenyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide in scientific research, particularly in the fields of oncology, parasitology, virology, inflammation, and neuroprotection.

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN6O2/c19-12-6-8-13(9-7-12)21-15(26)10-24-11-20-17-16(18(24)27)22-23-25(17)14-4-2-1-3-5-14/h1-9,11H,10H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDIXZQXMRBUAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2692591.png)

![1-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2692595.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2692596.png)

![8-ethyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692600.png)

![N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2692601.png)

![5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2692602.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2692605.png)

![Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2692607.png)